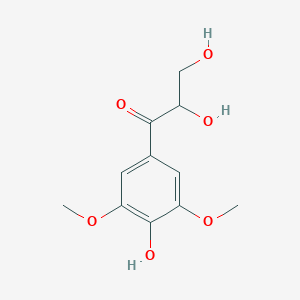
2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Descripción general
Descripción
“2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O6 . It has a molecular weight of 242.22 g/mol . This compound has been isolated from a dichloromethane extract of the leaves and branches of Cassia laevigata .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C11H14O6/c1-16-8-3-6 (10 (14)7 (13)5-12)4-9 (17-2)11 (8)15/h3-4,7,12-13,15H,5H2,1-2H3 . The Canonical SMILES representation is COC1=CC (=CC (=C1O)OC)C (=O)C (CO)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.22 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 242.07903816 g/mol . The Topological Polar Surface Area is 96.2 Ų . The Heavy Atom Count is 17 .Aplicaciones Científicas De Investigación
Application in Antioxidant Research
Summary of the Application
“2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a compound that has been studied for its potential antioxidant properties . It’s known that this compound is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
Methods of Application or Experimental Procedures
The antioxidant activity of this compound was evaluated using the DPPH scavenging activity method . At a concentration of 17.5 mM, this compound showed a good ABTSc+ radical scavenging activity (81.1%) within one hour .
Results or Outcomes
The results showed that this compound had a better ABTSc+ radical scavenging activity (81.1%) than that of butylated hydroxytoluene (BHT, 58.4%), which is often used as a free radical scavenger .
Application in Organic Synthesis
Summary of the Application
This compound has been used in the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective .
Methods of Application or Experimental Procedures
The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Results or Outcomes
The results showed that this methodology led to the preparation of the potential bioactive compound with moderate yield, due to the retro-Michael reaction . Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
Propiedades
IUPAC Name |
2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWLBLCJYZLCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453528 | |
| Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
33900-74-2 | |
| Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




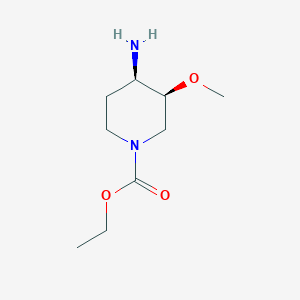
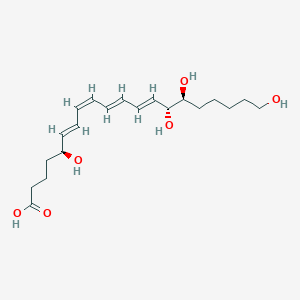
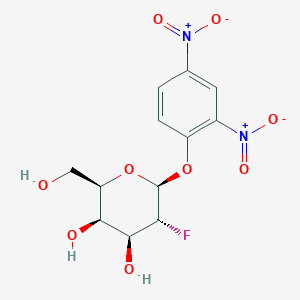
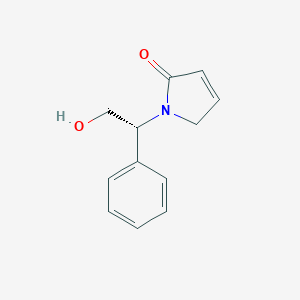

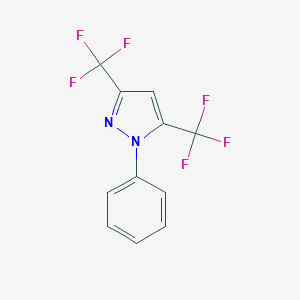
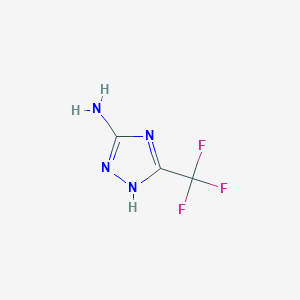
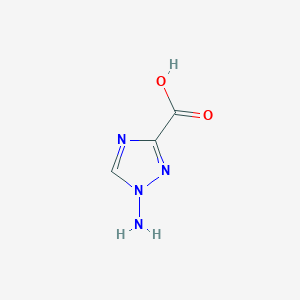

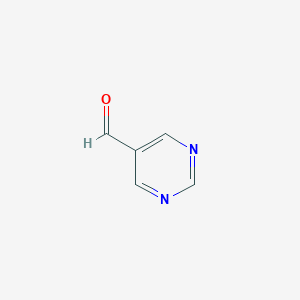
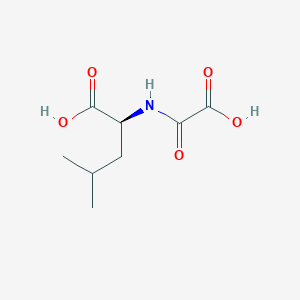
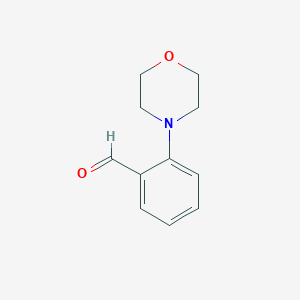
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)